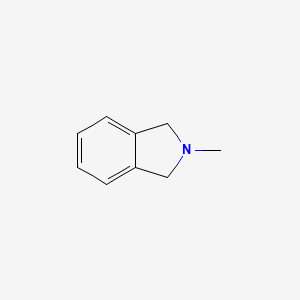

n-methylisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-6-8-4-2-3-5-9(8)7-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIIEOPSQHRYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956227 | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3474-87-1 | |

| Record name | NSC62171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of N Methylisoindoline and Its Analogs

Established Synthetic Pathways for the N-Methylisoindoline Core Structure

Cyclization Strategies for Isoindoline (B1297411) Ring Formation

The formation of the isoindoline ring system typically involves cyclization reactions that create the characteristic fused bicyclic structure. Several strategies have been developed, often relying on intramolecular bond formation.

Transition Metal-Catalyzed Cyclizations: Transition metals play a crucial role in many cyclization reactions. For instance, [2+2+2] cycloaddition reactions of nitrogen-linked 1,6-diynes with unsaturated partners, catalyzed by metals such as molybdenum (e.g., Mo(CO)6) or rhodium (e.g., [RhCl(cod)]2), provide efficient routes to highly substituted isoindoline derivatives rsc.orgresearchgate.net. These reactions assemble multiple π-systems into the desired heterocyclic framework. Alkyne cyclization under transition metal catalysis, such as using AuCl3, can also yield isoindole derivatives, which are closely related to isoindolines ua.es.

Intramolecular Reactions: Strategies involving intramolecular reactions are common. These include the intramolecular aza-Michael addition of ortho-alkenyl benzyl (B1604629) amine derivatives, often facilitated by transition metal catalysts researchgate.net. Other methods for forming the isoindoline ring include intramolecular α-arylation of amino esters and the cyclization of benzylic amines ua.es.

Other Cyclization Approaches: Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines, often catalyzed by platinum nanowires, have been reported, though primarily for the synthesis of isoindolinones organic-chemistry.orgcsic.es. Similarly, palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde (B122850) with primary amines is a known route to isoindolinones csic.es. While these methods target isoindolinones (which contain a carbonyl group), they highlight key C-N bond-forming strategies applicable to related saturated systems. The reduction of phthalimide (B116566) and the dephosphonylation of 3-oxoisoindolin-1-ylphosphonates are also noted for their role in constructing isoindoline-related scaffolds csic.es.

Post-Cyclization N-Methylation Approaches

Once the isoindoline core is synthesized, the introduction of the methyl group onto the nitrogen atom is typically achieved through N-alkylation. While specific protocols detailing the direct N-methylation of isoindoline to this compound are not extensively detailed in the provided literature snippets, the this compound moiety is present in synthesized compounds, indicating its accessibility nih.govucl.ac.uk. Literature suggests that isoindolines can be reacted with alkylating agents ua.es, implying that standard N-methylation procedures using reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a suitable base would be effective for converting isoindoline to this compound.

Contemporary and Innovative Synthetic Approaches

Catalytic Syntheses (e.g., Transition Metal-Mediated Cyclizations)

Catalysis, particularly using transition metals, offers highly efficient and selective pathways for isoindoline synthesis.

Palladium Catalysis: Palladium catalysts are extensively employed in constructing isoindoline-related structures. Palladium-catalyzed C-H activation, carbonylation, and cross-coupling reactions are key for synthesizing isoindolinones organic-chemistry.orgcsic.esresearchgate.net. For instance, palladium-catalyzed C-H carbonylation of benzylamines can yield isoindolinones organic-chemistry.org. Palladium on carbon (Pd/C) has been utilized in dehydrogenative C(sp3)–H amidation for isoindolinone synthesis, notably without requiring stoichiometric oxidants nih.gov. Palladium catalysis also facilitates the formation of isoindole N-oxides chim.it.

Copper Catalysis: Copper catalysts are versatile for various cyclization strategies. Cu(I)-catalyzed three-component coupling reactions have been used to synthesize isoindoles ua.es. Copper-catalyzed sp3 C-H functionalization of benzamides is another method for isoindolinone synthesis organic-chemistry.org. Furthermore, a CuI-Pybox-diPh catalyzed one-pot imination-alkynylation-aza-Michael sequence provides a route to substituted isoindolines researchgate.net.

Rhodium and Molybdenum Catalysis: Rhodium catalysts, such as [RhCl(cod)]2, are effective in [2+2+2] cycloaddition reactions for isoindoline synthesis rsc.org. Molybdenum hexacarbonyl (Mo(CO)6) has also been used in similar cycloaddition reactions to build isoindoline frameworks rsc.orgresearchgate.net.

Platinum Catalysis: Platinum nanowires have served as catalysts in reductive C-N coupling and intramolecular amidation reactions, primarily yielding isoindolinones organic-chemistry.org.

Table 1: Selected Transition Metal-Catalyzed Cyclization Strategies for Isoindoline Synthesis

| Catalyst System | Reaction Type | Key Precursors | Product Type (Isoindoline/Related) | References |

| Mo(CO)6 | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes | Isoindolines | rsc.orgresearchgate.net |

| [RhCl(cod)]2 / Bipyridine | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes | Isoindolines | rsc.org |

| AuCl3 | Intermolecular Hydroamination of Alkynes | Alkynes, Nitrogen moieties | Isoindoles | ua.es |

| CuI-Pybox-diPh | Imination-Alkynylation-Aza-Michael Sequence | Dipropargyl amines, alkynes | Isoindolines | researchgate.net |

| Pd/C | Dehydrogenative C(sp3)–H Amidation | 2-benzyl-N-mesylbenzamides | Isoindolinones | nih.gov |

| Pd(0) or Pd(II) complexes | C-H Activation/Carbonylation/Cross-coupling | Benzamides, Benzylamines, Aryl halides | Isoindolinones | organic-chemistry.orgcsic.esresearchgate.net |

| Pt nanowires | Reductive C-N Coupling/Intramolecular Amidation | 2-carboxybenzaldehyde, amines | Isoindolinones | organic-chemistry.org |

Photochemical and Electrochemical Synthetic Routes

Photochemical and electrochemical methods offer alternative, often milder, and potentially greener routes to isoindoline scaffolds.

Photochemical Synthesis: Photochemical reactions utilize light energy to drive chemical transformations. Transition-metal-free isoindole formation can be achieved through intermolecular Diels-Alder reactions under visible light irradiation ua.es. Specific photochemical cyclizations have been developed for constructing fused isoindole systems, such as pyridopyrrolo[2,1-a]isoindoles from N-methylpyridylphthalimides jst.go.jp and indolo[2,1-a]isoindoles from N-(o-Tolyl)phthalimides crossref.org. Photocyclization reactions are also employed for synthesizing benzoindole units chim.it and pyrido[2,1-a]isoindole systems acs.org. Photoinduced single electron transfer cyclization reactions have been utilized to incorporate isoindolinone fragments into cyclic peptides nih.gov.

Electrochemical Synthesis: Electrochemistry offers a powerful tool for organic synthesis by using electrons as reagents. Electrochemical reduction of cyclic imides can yield hydroxylactams and lactams organic-chemistry.org. Electrochemical flow microreactors have proven effective for the synthesis of isoindolinones via intramolecular hydroaminations, often requiring minimal or no supporting electrolytes nih.govd-nb.info. Electrochemical activation strategies, including constant current electrolysis with platinum cathodes, have also been applied to the synthesis of isoindolinones researchgate.net.

Table 2: Photochemical and Electrochemical Routes for Isoindoline Synthesis

| Method | Key Reagents/Conditions | Product Type (Isoindoline/Related) | References |

| Photochemical | Visible light irradiation | Isoindoles | ua.es |

| Photochemical | UV irradiation | Pyridopyrrolo[2,1-a]isoindoles | jst.go.jp |

| Photochemical | UV irradiation | Indolo[2,1-a]isoindoles | crossref.org |

| Photochemical | Photocyclization of phenanthrenoids | Benzoindole units | chim.it |

| Photochemical | Intramolecular cyclization | Pyrido[2,1-a]isoindole systems | acs.org |

| Photoinduced SET | Cyclization reaction | Isoindolinone fragments in peptides | nih.gov |

| Electrochemical | Electrochemical reduction (e.g., carbon electrodes) | Hydroxylactams, Lactams | organic-chemistry.org |

| Electrochemical Flow | Microreactor, intramolecular hydroamination | Isoindolinones | nih.govd-nb.info |

| Electrochemical | Constant current electrolysis (Pt cathode) | Isoindolinones | researchgate.net |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous processing, represents a significant advancement in chemical synthesis, offering enhanced control, scalability, safety, and efficiency compared to traditional batch methods europa.eumdpi.comresearchgate.netvapourtec.comsioc-journal.cn. This technology allows for precise management of reaction parameters, rapid heat and mass transfer, and safer handling of potentially hazardous intermediates.

Electrochemical flow microreactors, for example, have been successfully employed for the efficient synthesis of isoindolinones through intramolecular hydroaminations, often requiring minimal supporting electrolytes nih.govd-nb.info. While direct applications of flow chemistry specifically for the synthesis of this compound are not extensively detailed in the provided search results, the general principles and demonstrated successes in synthesizing related heterocyclic systems (including isoindolinones and other nitrogen heterocycles) using flow techniques—often in conjunction with catalysis or electrochemistry—suggest a strong potential for developing efficient and scalable flow processes for this compound. This could involve adapting transition metal-catalyzed cyclizations or photochemical/electrochemical routes within a continuous flow setup europa.eumdpi.comresearchgate.netvapourtec.comsioc-journal.cn.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular architectures in a single synthetic operation, minimizing waste and maximizing atom economy. For the synthesis of isoindoline derivatives, MCRs typically involve the condensation of three or more starting materials to form the desired heterocyclic core. For instance, a three-component reaction involving 2-formylbenzoic acid, primary amines, and active methylene (B1212753) compounds in an aqueous medium at room temperature has been developed for the synthesis of isoindolin-1-imine derivatives researchgate.net. This method provides products in excellent yields (90–98%) and is amenable to various substrates. Another approach utilizes 2-formylbenzoic acid, primary amines, and dialkyl phosphites in a catalyst-free, microwave-assisted three-component reaction to yield N-alkyl-isoindolinone phosphonates with high yields (70–94%) tandfonline.com. These reactions highlight the utility of MCRs in accessing functionalized isoindoline scaffolds efficiently beilstein-journals.orgresearchgate.net.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for synthesizing chiral isoindoline derivatives is crucial for accessing compounds with specific biological activities. Many natural products and pharmaceuticals incorporate chiral isoindoline or isoindolinone frameworks, necessitating precise control over stereochemistry during synthesis chinesechemsoc.org.

Diastereoselective Alkylation via Borane (B79455) Complexes

The use of borane complexes has proven effective in controlling the stereochemistry of alkylation reactions on amine substrates. Specifically, the this compound–borane complex has been investigated for diastereoselective alkylation. Treatment of this complex with n-butyllithium (nBuLi) in tetrahydrofuran (B95107) (THF) results in substitution that predominantly occurs syn to the borane group, leading to diastereoselective alkylation psu.edursc.orgthieme-connect.comresearchgate.netbrocku.ca. This approach allows for the controlled introduction of substituents with predictable relative stereochemistry.

Enantioselective Approaches Utilizing Chiral Ligands and Catalysts

Significant progress has been made in employing chiral ligands and catalysts to achieve enantioselective synthesis of isoindoline derivatives. Palladium-catalyzed asymmetric allylic C–H amination reactions have been developed to construct chiral isoindolines with high yields and excellent enantioselectivities (up to 98% ee) chinesechemsoc.orgchinesechemsoc.org. Another strategy involves palladium-catalyzed asymmetric aminoalkynylation of O-phenyl hydroxamic ethers with terminal alkynes, yielding chiral isoindolinones with high enantioselectivities chemistryviews.org. Furthermore, chiral phase transfer catalysts, derived from cinchona alkaloids, have been utilized in the asymmetric Michael reaction of 3-substituted isoindolinones to construct 3,3-disubstituted chiral derivatives with moderate to good enantioselectivity nih.gov. Chiral Brønsted acid catalysts have also been employed for the enantioselective synthesis of isoindolinone-derived N(acyl),S-acetals, achieving up to 98.5:1.5 e.r. rsc.org. Nickel(0)-catalyzed [2+2+2] cocyclization reactions have also been reported for the asymmetric synthesis of isoindoline derivatives acs.org.

Stereoselective Modifications and Derivatizations

Stereoselective modifications of existing isoindoline scaffolds allow for the introduction or manipulation of stereocenters. For example, the sBuLi–sparteine reagent mixture, when used with the this compound–borane complex, enables enantioselective deprotonation and subsequent substitution, yielding chiral isoindoline–borane complexes with up to 89% ee psu.eduthieme-connect.comresearchgate.net. The relative and absolute configurations of these chiral products can be established through X-ray structure determinations and NMR studies psu.edu. Additionally, chiral auxiliaries, such as tert-butylsulfinamide, can be incorporated into isoindolinones to control the diastereoselectivity during alkylation, leading to the asymmetric synthesis of 3-substituted isoindolinones with high diastereomeric ratios acs.org.

Functionalization and Derivatization Strategies for the this compound Skeleton

The this compound skeleton can be further functionalized and derivatized using various synthetic strategies to introduce diverse substituents and modify its properties.

Regioselective Metalation and Electrophilic Quench Reactions

Regioselective metalation, typically lithiation, of the isoindoline ring system, followed by reaction with electrophiles, is a key strategy for introducing substituents at specific positions. The this compound–borane complex, for instance, can undergo regioselective metalation using n-butyllithium (nBuLi) in THF. The intermediate benzylic anions formed can then react with a range of electrophiles, leading to the formation of substituted products in good yields psu.eduresearchgate.net. The presence of the borane group can influence the regioselectivity of the metalation, directing it to specific positions psu.edu. For example, metalation of N-alkyltetrahydroisoquinolines with butyllithium (B86547) can be accomplished cleanly at the C4 position acs.org.

Modifications at the N-Methyl Group

While direct modifications of the methyl group itself are less commonly detailed for this compound in the literature, significant synthetic strategies focus on reactions occurring at the position of the N-methyl group, particularly those that leverage the nitrogen's reactivity and the methyl substituent. A notable approach involves the formation of borane adducts, which then allow for stereoselective functionalization.

This compound readily reacts with borane (e.g., BH₃·THF) to form a zwitterionic Lewis acid-base adduct brocku.ca. This this compound-borane complex serves as a key intermediate for subsequent transformations. Deprotonation of this complex, typically with strong bases like n-butyllithium (n-BuLi), generates a metallated species. The subsequent addition of an electrophile to this intermediate leads to the introduction of new substituents. Crucially, when chiral ligands such as (-)-sparteine (B7772259) are employed in conjunction with s-butyllithium (s-BuLi), the deprotonation and subsequent alkylation can proceed with high diastereoselectivity and enantioselectivity, yielding chiral isoindoline-borane complexes psu.edu. This strategy effectively modifies the molecule at a position influenced by the N-methyl group, enabling precise control over stereochemistry.

Functionalization of Aromatic and Alkyl Positions

The isoindoline core offers multiple sites for functionalization, including the aromatic ring and the saturated heterocyclic ring.

Functionalization of Aromatic Positions: The aromatic portion of the this compound skeleton can be modified through various electrophilic aromatic substitution or transition metal-catalyzed coupling reactions. For instance, the synthesis of 5-methoxy-N-methylisoindole and 5,6-dimethoxy-N-methylisoindole has been reported, involving the introduction of electron-donating methoxy (B1213986) groups onto the aromatic ring. These substituted derivatives have been explored for their potential in developing conducting polymers tudublin.ie. Furthermore, palladium-catalyzed C-H arylation of isoindolines, starting from simpler isoindoline precursors, can introduce aryl substituents directly onto the aromatic ring, yielding N-methyl isoindoles with appended aryl groups ua.es.

Functionalization of Alkyl Positions: The term "alkyl positions" in the context of this compound primarily refers to the carbon atoms within the saturated five-membered ring, particularly those adjacent to the nitrogen atom. The most significant methodology for functionalizing these positions involves the aforementioned stereoselective alkylation of the this compound-borane complex psu.edu. As described above, treatment with s-BuLi and (-)-sparteine, followed by an electrophile, allows for the introduction of alkyl or other groups at the carbon atom adjacent to the nitrogen (C1 position) with high enantiomeric excess. This process effectively functionalizes an alkyl position within the heterocyclic ring in a stereocontrolled manner.

Additionally, research into related isoindolinone systems has demonstrated C-H functionalization reactions adjacent to the nitrogen atom nih.gov. While not directly on this compound itself, these studies highlight the reactivity of the C1 position in similar scaffolds. The synthesis of γ-amino alcohols incorporating an N-methyl isoindoline moiety also signifies the ability to functionalize the core structure at various points, leading to more complex derivatives nih.gov.

Data Tables

Table 1: Key Synthetic Modifications and Functionalizations of this compound

| Reaction Type / Modification | Starting Material | Reagents/Catalyst | Conditions | Yield (%) | Product / Outcome | Reference Snippet |

| Borane Adduct Formation | This compound | BH₃·THF | RT | N/A | This compound-borane complex | brocku.ca |

| Stereoselective Alkylation (Syn to Borane) | This compound-borane complex | n-BuLi, THF | RT | Diastereomeric mixture | Alkylated isoindoline-borane complex | psu.edu |

| Enantioselective Alkylation | This compound-borane complex | s-BuLi, (-)-sparteine, Et₂O | RT | Up to 89% ee | Chiral isoindoline-borane complexes | psu.edu |

| Aromatic Methoxylation | This compound | Specific synthetic route | Specific route | Specific route | 5-methoxy-N-methylisoindole, 5,6-dimethoxy-N-methylisoindole | tudublin.ie |

| Aromatic Arylation (Dehydrogenative C-H) | Isoindoline | Pd catalyst, Aryl chloride | Specific conditions | Specific conditions | N-methyl isoindole (substituted) | ua.es |

Academic Significance and Research Trajectories

Role in Polymer Science

This compound serves as a monomer in the synthesis of electroactive polymers. Electrochemical polymerization of this compound, along with its phenyl and octyl analogues, yields polyisoindolines. Studies have characterized these polymers by their oxidation potentials, conductivities, and band gaps, revealing that the fused benzene (B151609) ring and N-substituents influence these properties. tandfonline.com The introduction of electron-donating groups, such as methoxy (B1213986) groups on the this compound system, further modifies the optical and electrical characteristics of the resulting polymers. tandfonline.com

Contribution to Synthetic Methodology

This compound has been a valuable substrate in the development and refinement of synthetic organic chemistry methodologies. Its use in stereoselective alkylation reactions, particularly when complexed with borane (B79455), has allowed for detailed studies into achieving high levels of diastereoselectivity and enantioselectivity through judicious choice of reagents and reaction conditions. psu.edursc.org Furthermore, the compound and related isoindoline (B1297411) structures are subjects of investigation in transition metal-catalyzed C-H activation strategies, aiming for more atom-economical and step-efficient routes to valuable heterocycles. nih.gov

Isoindoline Scaffold in Bioactive Molecules

The broader isoindoline framework is a recurrent motif in molecules with significant biological activity. While this article focuses solely on the chemical compound this compound, it is noteworthy that the isoindoline scaffold itself is found in various compounds investigated for pharmacological properties, including antidepressant activity and enzyme inhibition. nih.govresearchgate.netacs.orgresearchgate.netacs.orgnih.govnih.gov this compound derivatives have also been explored as components of molecules designed as NMDA receptor antagonists. nih.gov This inherent biological relevance of the isoindoline core underpins much of the academic interest in its substituted derivatives.

Sophisticated Spectroscopic and Structural Elucidation of N Methylisoindoline and Its Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the connectivity and environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for unambiguously assigning spectral signals and elucidating complex molecular structures, especially for compounds like n-methylisoindoline where various proton and carbon environments exist.

HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of proton signals to their corresponding carbon atoms. For this compound, HSQC would map the methyl protons to the methyl carbon, and the protons on the isoindoline (B1297411) ring to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are spatially close to each other, even if they are not directly bonded. This technique is particularly useful for determining the relative stereochemistry of substituents or conformational preferences in flexible molecules.

While specific multi-dimensional NMR data for this compound itself is not extensively detailed in the provided literature, studies on related isoindoline and isoindole derivatives illustrate the power of these techniques. For instance, studies on indoline (B122111) derivatives have utilized ¹H and ¹³C NMR to assign signals, with characteristic chemical shifts observed for the aliphatic protons of the saturated ring and the aromatic protons mdpi.com. Similarly, research on isoindole derivatives has employed ¹H and ¹³C NMR to map proton and carbon environments, aiding in structural confirmation mdpi.com.

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR spectroscopy offers insights into the molecular structure and dynamics of compounds in their crystalline state. It can differentiate between different polymorphic forms of a substance, which may exhibit variations in crystal packing, hydrogen bonding, or molecular conformation. For this compound, solid-state NMR could reveal information about its crystalline lattice, identify potential polymorphs, and provide data on molecular mobility in the solid state. However, specific solid-state NMR studies on this compound are not detailed in the available literature.

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as restricted rotation around bonds, tautomerization, or chemical exchange. By varying the temperature of the NMR sample, DNMR can provide activation parameters for these processes. For this compound, DNMR could potentially be used to investigate the rotation of the methyl group or conformational dynamics within the isoindoline ring system. However, no specific DNMR studies on this compound have been reported in the reviewed literature.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the elemental composition of a molecule by providing precise mass-to-charge (m/z) ratios of molecular ions and fragment ions. This allows for the unambiguous determination of the molecular formula.

For 1-methylisoindoline (a specific isomer of this compound), the molecular weight is reported as 133.19 g/mol bldpharm.com. HRMS would provide a highly accurate mass, confirming its molecular formula, C₉H₁₁N. Fragmentation analysis via techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can yield characteristic fragment ions that provide further structural information. For example, studies on related indoline derivatives show fragmentation patterns that help in identifying substructures, such as the loss of amino groups or cleavage within the ring system mdpi.com. Similarly, isoindole derivatives exhibit fragmentation patterns that are indicative of their bicyclic structure and substituents mdpi.com.

Table 1: Mass Spectrometry Data for Related Compounds

| Compound Name | Molecular Formula | Exact Mass (Da) (Calculated) | m/z (Fragment Ion) | Reference |

| 1-Methylisoindoline | C₉H₁₁N | 133.0891 | N/A | bldpharm.com |

| (2,3-dihydro-1H-indol-5-ylmethyl)amine (as HCl salt) | C₉H₁₄Cl₂N₂ | N/A | 148 (M⁺ - 2HCl) | mdpi.com |

| 132 (M⁺ - NH₂) | mdpi.com | |||

| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | C₁₉H₂₀N₂ | 276.1637 | 276.1627 ([M+H]⁺) | mdpi.com |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification, Molecular Interactions, and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about functional groups, molecular symmetry, and intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectra are characterized by absorption bands corresponding to specific stretching and bending vibrations of chemical bonds. For this compound, characteristic IR absorptions would be expected for C-H stretching in the aliphatic methyl group and the aromatic ring, as well as C-N stretching vibrations within the isoindoline core. For example, N-methylphthalimide, a related dione (B5365651) structure, shows characteristic C=O stretching frequencies around 1713-1768 cm⁻¹ and C-N stretching bands primescholars.comdea.gov. Studies on indoline derivatives also show characteristic C-H and N-H stretching bands mdpi.com.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that are Raman-active, often providing different selection rules and sensitivity to molecular symmetry. It can also offer insights into molecular interactions and conformational states.

While specific IR or Raman spectra for this compound are not extensively detailed, the general principles apply to its structural elucidation. The presence of a methyl group and the isoindoline ring system would give rise to a unique vibrational fingerprint.

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assessment of Chiral N-Methylisoindolines

Chiroptical spectroscopies, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for determining the enantiomeric purity and absolute configuration of chiral molecules. These techniques exploit the differential absorption or rotation of left and right circularly polarized light by chiral substances. CD spectroscopy measures the difference in absorbance between left and right circularly polarized light as a function of wavelength, revealing information about the electronic transitions within a chiral molecule. ORD, on the other hand, measures the variation in optical rotation with respect to the wavelength of light, often exhibiting a Cotton effect near absorption bands, which is indicative of chirality.

For chiral this compound derivatives, these methods allow for the direct assessment of enantiomeric excess (ee) and, when correlated with computational studies or known standards, the determination of absolute configuration. While direct CD/ORD data for this compound itself is not extensively detailed in the reviewed literature, studies on related chiral isoindoline structures demonstrate their utility. For instance, chiral isoindoline-borane complexes have had their absolute and relative configurations established through X-ray crystallography and NMR studies, with HPLC used to separate enantiomeric mixtures, indirectly validating chiroptical principles psu.edu. Vibrational Circular Dichroism (VCD) has also been employed for the absolute configuration determination of a 3,3-disubstituted isoindolinone derivative, highlighting the broader applicability of chiroptical methods within this chemical class mdpi.com. Circular Dichroism has been utilized for chiral analysis of methylisoindoline derivatives, underscoring its role in stereochemical investigations researchgate.net.

Table 1: Chiroptical Spectroscopic Analysis of Chiral Isoindoline Derivatives

| Compound/Derivative | Chiroptical Technique | Absolute Configuration Determination Method | Reported Enantiomeric Excess (ee) | Citation(s) |

| Chiral isoindoline-borane complexes | CD/ORD (indirectly via X-ray) | X-ray crystallography, NMR | Up to 89% ee | psu.edu |

| 3,3-Disubstituted isoindolinone | VCD Spectroscopy | VCD Spectroscopy | Not specified | mdpi.com |

| Methylisoindoline derivative (alkaloid) | Circular Dichroism | Circular Dichroism | Not specified | researchgate.net |

Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Preparative Scale-Up

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and its analogs, separating stereoisomers, and enabling preparative scale-up. Chiral HPLC, utilizing chiral stationary phases (CSPs) or chiral mobile phase additives, is paramount for resolving enantiomers and quantifying their relative proportions, thereby determining enantiomeric excess (ee).

Research on specific isoindoline derivatives, such as (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, has successfully employed chiral HPLC to achieve high enantiomeric purity. For example, a method using a Chiral pack ASH column with a mobile phase of n-hexane and ethanol (B145695) (30:70) at a flow rate of 1.0 mL/min with UV detection at 200 nm reported enantiomeric excesses of 99.5% for the (R) isomer and 99.6% for the (S) isomer derpharmachemica.com. Another study reported 100% ee for the (R)-isomer using a similar chiral HPLC setup researchgate.net. Furthermore, chiral isoindoline-borane complexes have been shown to be separable by HPLC, allowing for the determination of diastereomeric ratios (dr) and enantiomeric excess (ee) of all stereoisomers psu.edu.

The principles of preparative chromatography are essential for isolating purified compounds on a larger scale. Method development often begins with analytical HPLC, followed by scaling up the separation parameters (e.g., column dimensions, flow rates, sample load) to preparative systems. This process aims to replicate the resolution achieved analytically while maximizing sample throughput and recovery, crucial for obtaining sufficient quantities of pure material for further studies or applications rssl.comresearchgate.netwaters.comrotachrom.comymcamerica.com.

Table 2: Chromatographic Methods for Purity and Isomer Separation of Isoindoline Derivatives

| Compound/Derivative | Chromatographic Method | Column | Mobile Phase | Detection | Reported Enantiomeric Excess (ee) | Citation(s) |

| (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | Chiral HPLC | Chiral pack ASH, 250 x 4.6 mm, 5 µm | n-hexane/ethanol (30:70) | UV (200 nm) | (R): 99.5%; (S): 99.6% | derpharmachemica.com |

| (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | Chiral HPLC | Not specified (Shimadzu Class-VP V6.14SP1) | Not specified | UV (200 nm) | 100% | researchgate.net |

| Chiral isoindoline-borane complexes | HPLC | Not specified | Not specified | Not specified | Up to 89% ee | psu.edu |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

For isoindole-1,3-dione derivatives, UV-Vis spectroscopy has revealed absorption peaks primarily in the near-ultraviolet (NUV) region, typically between 229 and 231 nm, when analyzed in solvents like dichloromethane (B109758) acgpubs.orgresearchgate.net. N-methylisoindolinone has been reported to exhibit a distinct absorption band at 370 nm, indicating specific electronic transitions nih.gov. In other related systems, such as a closed form (1c) of an indolino[2,1-b]oxazolidine derivative, a λmax centered at 360 nm was observed, with significant spectral changes upon ring opening or chemical modification researchgate.net. These spectral characteristics are vital for identifying and characterizing isoindoline compounds and understanding their behavior in response to light.

Table 3: UV-Vis Absorption Properties of Isoindoline Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Electronic Transitions / Optical Properties | Citation(s) |

| Isoindole-1,3-dione compounds (5-10) | CH2Cl2 | 229-231 | NUV region absorption | acgpubs.org, researchgate.net |

| N-methylisoindolinone | Not specified | 370 | New absorption band | nih.gov |

| Closed form (1c) of indolino[2,1-b]oxazolidine derivative | Acetonitrile/chlorobenzene (90:10) | 360 | Near colorless, absorption band | researchgate.net |

| 2-(3-chloro-4-(4-chloroPhenoxy)phenyflisoindoline-1,3-dione | Not specified | Not specified | Characterization by UV-Vis | amasya.edu.tr |

Theoretical and Computational Chemistry Studies on N Methylisoindoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of N-methylisoindoline. These calculations provide a foundational understanding of how the molecule's electron distribution governs its stability and chemical reactivity. By solving approximations of the Schrödinger equation, DFT can determine the ground-state electronic energy, electron density, and other critical properties that dictate how this compound interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key component of analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.comresearchgate.netdergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.comnih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. dergipark.org.trnih.gov For this compound, computational analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule are involved in electron donation and acceptance, thus predicting its behavior in various chemical transformations.

| Orbital | Calculated Energy (eV) | Role in Reactivity |

|---|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | Data Not Available | Electron Acceptor (Electrophilic Site) |

| HOMO (Highest Occupied Molecular Orbital) | Data Not Available | Electron Donor (Nucleophilic Site) |

| HOMO-LUMO Energy Gap (ΔE) | Data Not Available | Indicator of Chemical Reactivity and Stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the surface of a molecule. researchgate.netwolfram.com It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govchemrxiv.org

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles and for hydrogen bonding. researchgate.net

Theoretical calculations can quantify the partial charge on each atom within a molecule, providing insight into its electronic structure and polarity. Methods like Mulliken population analysis are used to partition the total electron density among the constituent atoms. researchgate.netresearchgate.netirjweb.com This analysis for this compound would reveal the specific charge distribution, likely confirming the electronegative character of the nitrogen atom and showing how charge is distributed throughout the isoindoline (B1297411) ring and the methyl group.

Furthermore, the calculation of bond orders, such as Mulliken bond orders, helps to characterize the nature (e.g., single, double) and strength of the chemical bonds within the molecule. codessa-pro.com This information is fundamental to understanding the molecule's structural stability and the energetics of bond-breaking and bond-forming processes.

| Atom | Element | Calculated Charge (a.u.) |

|---|---|---|

| N | Nitrogen | Data Not Available |

| C (Methyl) | Carbon | Data Not Available |

| C (Aromatic) | Carbon | Data Not Available |

Conformational Analysis and Potential Energy Surface Exploration

This compound is not a rigid molecule. The five-membered heterocyclic ring can adopt different puckered conformations, and rotation can occur around the nitrogen-methyl bond. Conformational analysis involves identifying all stable low-energy structures (conformers) and mapping the energy landscape that connects them. researchgate.netresearchgate.net

Reaction Mechanism Modeling and Transition State Theory Applications

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. wikipedia.org Transition State Theory (TST) is a fundamental concept used to understand and calculate reaction rates. wikipedia.orgtaylorandfrancis.comnih.gov A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that separates reactants from products. wikipedia.orgresearchgate.net

For a reaction involving this compound, computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. taylorandfrancis.com By modeling the entire reaction pathway, researchers can gain insights into bond-breaking and bond-forming processes, the role of catalysts, and the factors that control reaction outcomes. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govdergipark.org.tr Comparing calculated shifts with experimental values is a powerful method for structural elucidation and conformational analysis. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. core.ac.uknih.gov Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending) of that vibrational mode. libretexts.org While calculated frequencies often require scaling to match experimental values, they are highly effective for assigning spectral bands. nih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities), allowing for the simulation of the UV-Vis spectrum and the assignment of electronic transitions, often related to HOMO-LUMO transitions. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of this compound at an atomic level. These simulations provide insights into the molecule's conformational flexibility, internal motions, and interactions with its surrounding environment, particularly the influence of different solvents on its structural dynamics.

The foundational components of an MD simulation for this compound involve the selection of a suitable force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For small organic molecules like this compound, widely used force fields such as the General AMBER Force Field (GAFF), CHARMM General Force Field (CGenFF), or OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are appropriate choices. nih.gov The accuracy of the simulation is highly dependent on the quality of these force fields. nih.gov

To study solvent effects, the this compound molecule is placed in a simulation box and solvated with explicit solvent molecules. Common solvents for such studies include water, methanol, chloroform (B151607), and dimethyl sulfoxide (B87167) (DMSO), allowing for a comparison of the molecule's behavior in polar protic, polar aprotic, and nonpolar environments. rsc.orgaip.org The system is then subjected to energy minimization to remove any unfavorable atomic clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired conditions and stabilized. nih.gov

Following equilibration, a production MD simulation is run, during which the trajectories of all atoms are saved at regular intervals. These trajectories, which are essentially a movie of the molecular motion, are then analyzed to extract a wealth of information. iaanalysis.com

Analysis of Dynamic Behavior:

Analysis of the MD trajectories can reveal the intrinsic dynamics of the this compound molecule. Key analyses include:

Root Mean Square Deviation (RMSD): This is calculated to assess the structural stability of the molecule over the course of the simulation. A stable RMSD indicates that the molecule is fluctuating around a well-defined average structure. galaxyproject.org

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. For this compound, it would be expected that the methyl group and the non-aromatic portion of the isoindoline ring would exhibit higher fluctuations compared to the rigid benzene (B151609) ring. galaxyproject.org

Dihedral Angle Analysis: By monitoring the dihedral angles within the five-membered ring of the isoindoline core, conformational changes and puckering of the ring can be characterized. oup.com

Investigating Solvent Effects:

The influence of the solvent on the conformation and dynamics of this compound is a critical aspect that can be elucidated through MD simulations. The reorganization of solvent molecules around the solute can significantly impact its conformational preferences. researchgate.net Key analyses for solvent effects include:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or group of atoms on the this compound molecule. This provides a detailed picture of the solvation shell structure.

Hydrogen Bond Analysis: In polar protic solvents like water or methanol, the formation and lifetime of hydrogen bonds between the solvent and the nitrogen atom of this compound can be quantified.

Solvent Accessible Surface Area (SASA): Changes in the SASA can indicate how the molecule alters its conformation to either expose or shield certain parts from the solvent.

A hypothetical study comparing the behavior of this compound in water and chloroform could yield results such as those presented in the interactive table below.

| Parameter | Solvent: Water (Polar Protic) | Solvent: Chloroform (Nonpolar) | Interpretation |

|---|---|---|---|

| Average RMSD of Backbone (Å) | 1.2 ± 0.3 | 0.8 ± 0.2 | Indicates greater conformational flexibility in water compared to the more constrained structure in chloroform. |

| Average SASA (Ų) | 210 ± 15 | 195 ± 10 | A larger solvent accessible surface area in water suggests a more open conformation. |

| Ring Pucker Amplitude (Å) | 0.4 ± 0.1 | 0.2 ± 0.05 | The five-membered ring shows more significant puckering in a polar environment. |

| N-Solvent Hydrogen Bonds | Average of 1.5, Lifetime ~2 ps | None | Demonstrates specific interactions with the polar solvent that are absent in the nonpolar solvent. |

These simulations, therefore, provide a detailed atomistic understanding of how this compound behaves dynamically and how its conformational landscape is shaped by its solvent environment. rsc.org

Application of Cheminformatics and Machine Learning for this compound Library Analysis and Chemical Property Prediction

Cheminformatics and machine learning offer powerful in silico tools to explore the chemical space around the this compound scaffold and to predict the properties of its derivatives, thereby accelerating the process of discovering molecules with desired characteristics. nih.gov

This compound Library Analysis:

The first step involves the creation of a virtual library of this compound derivatives. This is typically done by defining variable substitution points on the core scaffold (e.g., on the benzene ring) and enumerating a set of chemically reasonable substituents or side chains.

Once the virtual library is generated, cheminformatics techniques are employed to analyze its diversity and chemical properties. This involves the calculation of various molecular descriptors for each compound in the library. These descriptors can be categorized as:

1D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors. nih.gov

2D Descriptors: Topological indices, molecular fingerprints (e.g., ECFP4), which encode structural features. nih.gov

3D Descriptors: Molecular shape, surface area, and volume.

Analysis of the distribution of these descriptors across the library can reveal the diversity of the chemical space covered and help in selecting a representative subset of compounds for further investigation. For instance, a library designed for central nervous system (CNS) applications would be filtered for compounds with specific property ranges, such as low molecular weight and optimal lipophilicity to facilitate blood-brain barrier penetration. acs.orgenamine.net

Chemical Property Prediction using Machine Learning:

Machine learning models can be trained to predict a wide range of chemical and biological properties for the this compound library, a process often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. nih.govmdpi.com

The general workflow for building such predictive models is as follows:

Data Collection: A dataset of known molecules with experimentally determined properties of interest (e.g., solubility, metabolic stability, toxicity, or bioactivity against a specific target) is required.

Feature Engineering: Molecular descriptors are calculated for all compounds in the dataset. These descriptors serve as the features for the machine learning model. nih.gov

Model Training: The dataset is split into training and testing sets. A machine learning algorithm is then trained on the training set to learn the relationship between the molecular features and the property of interest. Common algorithms include Random Forest, Support Vector Machines (SVM), and various types of Neural Networks. nih.govijsmr.in

Model Validation: The predictive performance of the trained model is evaluated on the unseen test set to ensure its accuracy and generalizability. arxiv.org

Prediction: The validated model is then used to predict the properties of the virtual this compound library.

For example, a machine learning model could be developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. tandfonline.comnih.gov The output of such a model for a few hypothetical derivatives is presented in the interactive table below.

| Derivative | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) | Predicted hERG Inhibition (pIC50) | Predicted Ames Mutagenicity |

|---|---|---|---|---|

| This compound | -2.5 | -5.1 | 4.8 | Low Probability |

| 5-fluoro-N-methylisoindoline | -2.7 | -5.0 | 4.9 | Low Probability |

| 5-amino-N-methylisoindoline | -1.8 | -5.8 | 5.2 | Medium Probability |

| 5-nitro-N-methylisoindoline | -3.1 | -5.3 | 5.5 | High Probability |

By integrating cheminformatics and machine learning, it is possible to efficiently navigate the vast chemical space of this compound derivatives, prioritize compounds with desirable predicted properties for synthesis and experimental testing, and ultimately guide the design of new molecules with optimized characteristics.

Applications of N Methylisoindoline in Specialized Chemical Contexts

N-Methylisoindoline as a Key Synthon in Complex Organic Synthesis

The isoindoline (B1297411) scaffold, including derivatives of this compound, serves as a valuable building block in the construction of complex molecular architectures. Its utility is particularly evident in the synthesis of nitrogen-containing heterocycles and as an intermediate in multi-step synthetic sequences.

Building Block for Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural components in a vast array of pharmaceuticals, with approximately 59% of U.S. FDA-approved drugs featuring such moieties acs.org. Isoindoline derivatives, including those related to this compound, are explored as synthons and precursors in organic synthesis. Isoindole N-oxides, for instance, can be transformed into biologically and pharmaceutically relevant isoindolines and isoindolinones chim.it. Multicomponent reactions (MCRs) have emerged as powerful strategies for efficiently assembling diverse molecular scaffolds, including nitrogen-containing heterocycles, with a growing emphasis on transition metal-free methodologies researchgate.netrsc.org. N-methylisoindole itself has been a subject of study in transformations involving cycloaddition-elimination reactions, highlighting its potential role in synthetic pathways acs.org.

Intermediate in Multi-Step Synthetic Sequences for Complex Molecular Architectures

The isoindoline framework is frequently employed as an intermediate in the synthesis of complex molecular structures, often requiring multi-step synthetic routes. Chiral isoindoline-1,3-dione derivatives, such as (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, exemplify this, being synthesized through multi-step processes and serving as crucial chiral building blocks researchgate.netderpharmachemica.com. N-alkylation reactions are recognized as pivotal steps within these multistep synthetic sequences, underscoring the importance of this compound's structural class in constructing intricate molecules researchgate.net.

Integration into Advanced Functional Materials and Optoelectronic Systems

This compound and its derivatives are integral to the development of advanced materials, contributing to the fields of conducting polymers, dyes, colorants, and optoelectronic devices.

Precursor for Polymers and Conducting Materials

This compound serves as a monomer for the synthesis of poly(N-methylisoindole), a conducting organic polymer produced through both chemical and electrochemical methods worktribe.comdurham.ac.ukacs.org. This polymer exhibits notable optical, electrochromic, and conducting properties worktribe.com. Upon oxidation, poly(N-methylisoindole) undergoes a visual color transition from golden to near colorless, accompanied by absorption in the near-infrared spectrum, typically around 1400 nm worktribe.com. The intrinsic bandgap of poly(N-methylisoindole) is approximately 2 eV worktribe.com. Furthermore, modified N-methylisoindoles, such as 5-methoxy-N-methylisoindole and 5,6-dimethoxy-N-methylisoindole, have been synthesized as monomers for creating conducting polymers with potentially enhanced electrical and optical characteristics tudublin.ie. The band gap for poly(5-methoxy-N-methylisoindole) is reported to be around 2.36 eV, while poly(5,6-dimethoxy-N-methylisoindole) has a band gap of approximately 2.38 eV tudublin.ie. Poly(5,6-dimethoxy-N-methylisoindole) is specifically noted as a potentially soluble organic conductor possessing interesting electrical attributes tudublin.ie. The electrochromic behavior of poly(N-methylisoindole) has also been described as unique instras.com.

Table 1: Properties of Poly(N-methylisoindole) and Derivatives

| Polymer Type | Band Gap (eV) | Absorption Maxima (nm) | Key Properties/Notes |

| Poly(N-methylisoindole) | ~2.0 | ~1400 (doped) | Color neutral, electrochromic worktribe.com |

| Poly(5-methoxy-N-methylisoindole) | ~2.36 | - | tudublin.ie |

| Poly(5,6-dimethoxy-N-methylisoindole) | ~2.38 | - | Soluble organic conductor tudublin.ie |

Components in Dyes, Colorants, and Photochromic Systems

The isoindoline scaffold, particularly in its isoindoline-1,3-dione (phthalimide) form, is a valuable component in the synthesis of various dyes and colorants mdpi.comcore.ac.ukgoogle.comresearchgate.netdea.gov. N-methylphthalimide (NMP) functions as both a chromophore and a foundational building block for dye development core.ac.ukdea.gov. Azo disperse dyes that incorporate the 2-methylisoindoline-1,3-dione moiety have been synthesized and successfully applied to cellulose (B213188) diacetate, demonstrating notable high wash fastness mdpi.com. An example is dye P1, identified as (5-((4-(diethylamino)phenyl)diazenyl)-2-methylisoindoline-1,3-dione), which is a reddish-orange solid with a reported synthesis yield of 75.2% mdpi.com. Furthermore, subphthalocyanines, characterized by di-iminoisoindole units, are utilized in optical applications and as dyes owing to their enhanced optical characteristics hexapb.com. Phthalimide (B116566) units are also present in yellow colorants, such as TCHCQ, which exhibit excellent thermal stability and high molar extinction coefficients, making them suitable for color filter applications researchgate.net. The inherent isoindoline nucleus combined with carbonyl groups at the 1 and 3 positions defines compounds explored for their potential as colorants and dyes researchgate.net.

Table 2: this compound-1,3-dione Derivatives in Dyes and Colorants

| Compound Name/Type | Application | Key Properties/Notes |

| N-methylphthalimidylazo dyes (e.g., P1) | Disperse dyes for cellulose diacetate | Reddish orange, high wash fastness, Yield 75.2% (P1) mdpi.com |

| N-methylphthalimide (NMP) | Chromophore, building block for dyes | Used in dye synthesis core.ac.ukdea.gov |

| Subphthalocyanines (with di-iminoisoindole) | Dyes, optical materials | Enhanced optical properties hexapb.com |

| Yellow colorant TCHCQ (phthalimide units) | Color filter films | Excellent thermal stability, high molar extinction coefficient researchgate.net |

Role in Organic Solar Cells and Optoelectronic Devices

Structures containing the isoindoline moiety play a significant role in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) hexapb.comresearchgate.netjianguomei.commetu.edu.trambeed.combldpharm.com. The 2-methylisoindoline-1,3-dione (N-methylphthalimide) unit is recognized as a material component for OLEDs and organic photovoltaics (OPVs) ambeed.combldpharm.comchemscene.com. Specifically, 4-carbazolyl-2-methylisoindole-1,3-dione has been employed as a dopant in OLEDs, contributing to research on emitter concentration effects and the potential to enhance device longevity by widening the emission zone researchgate.net. Subphthalocyanines, which incorporate di-iminoisoindole units, are utilized in organic solar cells, where their optoelectronic characteristics can be fine-tuned through substitution to function as acceptor groups, thereby influencing conjugation and band gap hexapb.com. Dyes featuring phthalimide units are also investigated as photosensitizers in solar cell applications, often within D-A-π-A1 configurations, to optimize their performance researchgate.net. Fundamental studies into the electronic structure of N-methylisoindole, such as those using photoelectron spectroscopy, provide insights relevant to its potential applications in organic electronics acs.org.

Development of this compound-Derived Ligands for Catalytic Processes

The isoindoline framework has proven to be a valuable structural component in the design of ligands for transition metal catalysis. Among the most prominent are the bis(arylimino)isoindoline (BPI) ligands, which function as tridentate, monoanionic NNN pincer ligands rsc.orgresearchgate.netresearchgate.net. These ligands offer a modular platform, allowing for the fine-tuning of steric and electronic properties around a coordinated metal center, a critical factor in achieving high catalytic activity and selectivity rsc.orgresearchgate.net.

Metal complexes incorporating isoindoline-derived ligands have demonstrated significant utility across a range of catalytic transformations. They are employed in various oxidation reactions, including the modeling of enzymatic activities such as catalase, catechol oxidase, and superoxide (B77818) dismutase researchgate.net. Furthermore, these complexes serve as efficient catalysts for the selective oxidation of organic sulfides and benzyl (B1604629) alcohols researchgate.net. Manganese complexes featuring isoindoline ligands have been investigated for the oxidative demethylation of N,N-dimethylaniline researchgate.netresearchgate.net.

Beyond oxidation, isoindoline-based ligands are being developed for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds rsc.orgresearchgate.net. Research also points to their potential in areas such as redox flow batteries, living polymerization, and water splitting researchgate.net. While N-heterocyclic carbenes (NHCs) are a distinct class of ligands, their widespread use in copper-catalyzed reactions like cycloadditions and C-H functionalizations highlights the broader importance of nitrogen-containing heterocyclic ligands in modern catalysis beilstein-journals.org.

Table 1: Isoindoline-Derived Ligands and Their Catalytic Applications

| Ligand Type/Structural Motif | Metal Center Examples | Primary Catalytic Applications | Key Features & Notes |

| Bis(arylimino)isoindoline (BPI) | Pd, Cd, Zn, Mn, Cu, Ni, Pt | Oxidation, C-H activation, CO2 reduction, Asymmetric Catalysis, Enzyme Mimicry | Tridentate NNN pincer ligands; tunable steric/electronic properties; modular synthesis rsc.orgresearchgate.netresearchgate.netrsc.org |

| Other Isoindoline Derivatives | Various Metals | Selective Oxidation, Bleaching, Enzyme Modeling | Versatile and tunable catalysts for organic transformations researchgate.net |

| Isoindoline-containing Macrocycles | Cu(I) | C-C bond formation reactions | Interlocked ligand systems offer modified coordination properties hku.hk |

This compound in Supramolecular Chemistry and Host-Guest Systems

The isoindoline scaffold also finds relevance in supramolecular chemistry and host-guest systems, primarily through its incorporation into larger molecular architectures designed for molecular recognition and self-assembly. While direct applications of this compound itself in these specific contexts are less extensively documented in the provided literature, the broader isoindoline framework and its derivatives play a role.

The incorporation of an isoindoline moiety into molecules can impart specific recognition properties. For instance, derivatives like 2-(2-hydroxyethyl)isoindoline have been explored for applications in gas sensing, which relies on selective molecular interactions wits.ac.za. Furthermore, structures such as isoindoline-crown ether macrocycles, formed by reacting diiminoisoindoline with amine-terminated polyethers, represent molecular entities with potential host-guest capabilities, designed to encapsulate guest molecules researchgate.net.

The principles of supramolecular assembly, driven by noncovalent interactions such as hydrogen bonding and π-π stacking, are fundamental to creating ordered structures. While specific examples involving this compound are limited, related phthalimide derivatives have been studied for their supramolecular self-assembly through these noncovalent forces, demonstrating the potential of related heterocyclic systems to form complex architectures nih.gov. The ability to design molecules with specific binding affinities and self-assembly behaviors is a cornerstone of supramolecular chemistry, and the isoindoline scaffold offers a versatile platform for such endeavors.

Emerging Trends and Future Research Perspectives in N Methylisoindoline Chemistry

Development of Highly Efficient, Sustainable, and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including N-methylisoindoline derivatives. rsc.orgunibo.itthepharmajournal.com The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents.

Recent advancements in the synthesis of related isoindolinone cores have highlighted the potential for developing sustainable methods for this compound. For instance, researchers have developed a green and facile approach for the synthesis of isoindolinones using a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters catalyzed by a fluorous phosphine in green solvents. rsc.org This method offers good to excellent yields without the need for tedious column chromatography, and both the catalyst and solvents can be recycled, significantly reducing resource consumption and waste. rsc.org Another efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid has been developed, which proceeds under mild, metal-free conditions, making it a sustainable and effective approach. nih.gov

Future research in the synthesis of this compound is expected to focus on the following areas:

Catalytic Systems: The development of novel catalysts, including organocatalysts, nanocatalysts, and biocatalysts, will be crucial for achieving high efficiency and selectivity under mild reaction conditions. mdpi.comnih.gov The use of heterogeneous catalysts is particularly attractive as it simplifies product purification and catalyst recycling. nih.gov

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have shown promise in accelerating reaction rates and improving yields in the synthesis of other heterocyclic compounds. The application of these energy sources to the synthesis of this compound could lead to more energy-efficient processes.

Renewable Starting Materials: Exploring the use of bio-based starting materials for the synthesis of the this compound core would significantly enhance the sustainability of the process.

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. | Employs green solvents like water, ionic liquids, or solvent-free conditions. rsc.org |

| Catalysts | May use stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of recyclable and benign catalysts (organocatalysts, nanocatalysts). rsc.orgmdpi.comnih.gov |

| Energy | Often requires high temperatures and long reaction times. | Utilizes alternative energy sources like microwaves and ultrasound to reduce energy consumption. |

| Atom Economy | Can have lower atom economy with the generation of significant waste. | Aims for high atom economy through tandem or one-pot reactions. nih.govbohrium.com |

| Starting Materials | Typically derived from petrochemical sources. | Focus on the use of renewable and bio-based feedstocks. |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The exploration of new reactivity patterns of the this compound scaffold is a key area of research, with a focus on C-H activation and photoredox catalysis to enable novel chemical transformations.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. nih.govnih.gov In the context of this compound, the methylene (B1212753) groups adjacent to the nitrogen atom are prime targets for C-H activation. Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of isoindolinones from N-benzoylsulfonamides, demonstrating the feasibility of this approach for functionalizing the isoindoline core. nih.gov Future research will likely focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of this compound, allowing for the introduction of a wide range of substituents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govfigshare.comresearchgate.net This methodology often proceeds via radical intermediates, enabling unique chemical transformations that are not easily accessible through traditional methods. The generation of α-amino radicals from N-aryl tertiary amines using photoredox catalysis has been reported, leading to the synthesis of complex molecules. nih.gov Applying this strategy to this compound could open up new avenues for its functionalization, allowing for the introduction of various alkyl and aryl groups at the position alpha to the nitrogen atom. A dual catalytic system involving photoredox and chiral Brønsted acid catalysis has been used for the asymmetric dearomative photocycloaddition of isoquinolines, highlighting the potential for stereocontrolled transformations. nih.gov

| Reactivity Pattern | Description | Potential Transformations | Key Advantages |

|---|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds, particularly at the methylene groups adjacent to the nitrogen. nih.govnih.gov | Alkylation, arylation, amination, etc. | Atom and step economy, avoids pre-functionalization. |

| Photoredox Catalysis | Generation of radical intermediates under visible light irradiation for bond formation. nih.govnih.govfigshare.com | Radical additions, cycloadditions, cross-coupling reactions. | Mild reaction conditions, high functional group tolerance, access to unique reactivity. |

Integration into Advanced Nanomaterials and Smart Systems

The unique structural and electronic properties of this compound make it an attractive building block for the development of advanced nanomaterials and smart systems. While direct integration of this compound is still an emerging area, the broader field of organic electronics and functional materials provides a roadmap for its potential applications.

Organic Electronics: N-type organic semiconductors are crucial components in various organic electronic devices. nih.govresearchgate.net The electron-rich nature of the this compound core suggests its potential as a building block for novel n-type materials. By incorporating this compound into conjugated polymer backbones or as pendant groups, it may be possible to tune the electronic properties of the resulting materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. unito.itresearchgate.netmdpi.comresearchgate.net The nitrogen atom in the this compound moiety can act as a coordination site for metal ions, making it a potential linker for the construction of novel MOFs. The functionalization of the aromatic ring of this compound could further allow for the tuning of the pore size and functionality of the resulting MOFs. Nitrogen-rich MOFs are also being explored as potential energetic materials. mdpi.com

Interdisciplinary Research with this compound in Purely Chemical and Materials Science Domains

The future of this compound chemistry lies in its integration with other scientific disciplines, particularly materials science. The synergy between synthetic chemistry and materials science will be crucial for translating the unique properties of this compound-based molecules into functional materials and devices.

Interdisciplinary research efforts are expected to focus on:

Structure-Property Relationships: A fundamental understanding of how the molecular structure of this compound derivatives influences their macroscopic properties is essential. This will involve a combination of synthetic chemistry, physical characterization, and computational modeling.

Self-Assembly and Supramolecular Chemistry: The ability of this compound-containing molecules to self-assemble into well-defined nanostructures will be explored for applications in areas such as molecular electronics and sensing.

Polymer Chemistry: The incorporation of this compound into polymer chains can lead to materials with novel thermal, mechanical, and electronic properties.

Computational Design and Discovery of New this compound-Based Chemical Entities

Computational chemistry and molecular modeling are playing an increasingly important role in the design and discovery of new molecules with desired properties. nih.govnih.govnih.govnih.govresearchgate.netmdpi.com These approaches can accelerate the research process by predicting the properties of virtual compounds before their synthesis, thus saving time and resources.

Quantum Chemical Studies: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.govmdpi.com This information can provide valuable insights into their behavior and guide the design of new molecules with specific electronic or optical properties.

Molecular Modeling and High-Throughput Screening: Molecular modeling techniques, such as molecular docking, can be used to predict the interaction of this compound derivatives with biological targets or to design materials with specific binding properties. nih.govnih.govmdpi.com High-throughput virtual screening of large compound libraries can identify promising this compound-based candidates for further experimental investigation. mdpi.comchemdiv.comnih.govresearchgate.netku.edu The development of libraries of this compound derivatives for high-throughput screening will be a key step in unlocking their full potential.

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Understanding electronic structure and reactivity. nih.govnih.govmdpi.com | Molecular orbitals, charge distribution, reaction pathways, spectroscopic data. |

| Molecular Docking | Predicting binding modes and affinities to target proteins. nih.govnih.govmdpi.com | Binding energy, protein-ligand interactions. |

| Molecular Dynamics Simulations | Studying the dynamic behavior of this compound-based systems. | Conformational changes, stability of complexes, diffusion properties. |

| High-Throughput Virtual Screening | Identifying potential hit compounds from large virtual libraries. mdpi.comchemdiv.comresearchgate.net | Ranking of compounds based on predicted activity or properties. |

Q & A

Q. How can researchers optimize reaction conditions for N-methylisoindoline derivatization while minimizing byproduct formation?

- Methodological Answer : Use design of experiments (DoE) methodologies, such as response surface modeling, to evaluate factors like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via inline FT-IR or GC-MS. Characterize byproducts via LC-MS/MS and propose mechanistic pathways for their formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.